REACTION_SMILES
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[C:3]([CH2:4][C:5](=[O:6])[CH3:7])(=[O:8])[O:9][CH3:10].[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[H-:1].[H:11][H:12].[Na+:2]>>[C:3]([CH:4]=[C:5]([O-:6])[CH3:7])(=[O:8])[O:9][CH3:10].[Na+:2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)C=C(C)[O-]
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Name
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Type
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product
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Smiles
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[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |